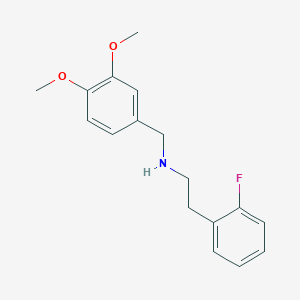![molecular formula C18H16N4OS B276118 4,11,13-trimethyl-5-(pyridin-3-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B276118.png)
4,11,13-trimethyl-5-(pyridin-3-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyridine, thieno, and pyrimidine rings, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate can yield tricyclic compounds containing the desired pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-one core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as direct arylation polymerization (DArP) have been employed to synthesize related thieno-based compounds with high efficiency . These methods can be adapted for large-scale production, ensuring consistency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclization, formamide or formamidine acetate for conversion to pyrimidin-4-ones, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes can yield substituted derivatives with potential biological activity .
Aplicaciones Científicas De Investigación
2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including antitumor activity.
Mecanismo De Acción
The mechanism of action of 2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit kinase activity by binding to the active site, thereby affecting cell signaling pathways involved in tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrido[3,2-d]pyrimidin-4-ones and thieno-based heterocycles. Examples include:
- 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones
- 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones
Uniqueness
What sets 2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H16N4OS |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4,11,13-trimethyl-5-(pyridin-3-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C18H16N4OS/c1-10-7-11(2)20-17-14(10)15-16(24-17)18(23)22(12(3)21-15)9-13-5-4-6-19-8-13/h4-8H,9H2,1-3H3 |
Clave InChI |
YSWNUWOKOIZFMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC4=CN=CC=C4)C |
SMILES canónico |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC4=CN=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine](/img/structure/B276053.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopentanamine](/img/structure/B276054.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276055.png)



![ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B276072.png)
![Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B276073.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B276075.png)
![Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether](/img/structure/B276076.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B276077.png)
![N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine](/img/structure/B276078.png)

